![molecular formula C20H18N2O2 B496999 3-(4-Methoxyphenyl)-1,1-diphenylurea CAS No. 890602-83-2](/img/structure/B496999.png)
3-(4-Methoxyphenyl)-1,1-diphenylurea
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Overview
Description
The compound “3-(4-Methoxyphenyl)-1,1-diphenylurea” is a complex organic molecule. It likely contains a urea group (NH2-CO-NH2) attached to a methoxyphenyl group (a benzene ring with a methoxy group -OCH3) and two phenyl groups (benzene rings) .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted . Without specific information, it’s challenging to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would be determined by its molecular structure .Scientific Research Applications
Antioxidant Activity
A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which are related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, have been synthesized and tested for their antioxidant activity . The antioxidant activity of these compounds was screened by the DPPH radical scavenging method . Some of these compounds have been found to have antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
These 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have also been tested for their anticancer activity . The anticancer activity was tested by the MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . Some of these compounds were found to be more cytotoxic against the U-87 cell line than the MDA-MB-231 cell line .
Breast Cancer Treatment
A new hybrid compound of chalcone-salicylate, which is related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, has been synthesized . This compound has been studied for its potential cytotoxic activity against breast cancer through ERα inhibition . The results of the molecular docking study showed that this compound exhibited a more negative value of binding free energy than tamoxifen, a commonly used drug for the treatment of breast cancer .
Material Science Applications
Organic Chemistry Research
3-(4-methoxyphenyl) propionic acid, a compound related to 3-(4-Methoxyphenyl)-1,1-diphenylurea, is used in scientific research, particularly in the field of organic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis . STAT3 is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
Similar compounds have been shown to inhibit the activation of stat3, thereby reducing pro-inflammatory responses . This inhibition could potentially be achieved through direct interaction with the target or by affecting calcium channels and muscarinic receptors .
Biochemical Pathways
The inhibition of stat3 activation can affect various downstream signaling pathways involved in inflammation and cell proliferation .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Result of Action
Similar compounds have shown potent anti-inflammatory and anti-arthritic activities, mediated through the inhibition of stat3 activation . These compounds strongly inhibit pro-inflammatory responses in murine macrophages and human synoviocytes from patients with rheumatoid arthritis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,1-diphenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19-14-12-16(13-15-19)21-20(23)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWXTABLCGVRAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1,1-diphenylurea |
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